3-Bromo-6,7-dichlorochroman-4-one

Synthetic chemistry Nucleophilic substitution C3-functionalization

3-Bromo-6,7-dichlorochroman-4-one (CAS 1354966-00-9, molecular formula C9H5BrCl2O2, molecular weight 295.94 g/mol) is a synthetic, polyhalogenated chroman-4-one derivative featuring a saturated dihydropyran ring (chromanone core) with bromine at the C3 position and chlorine substituents at the C6 and C7 positions on the aromatic ring. Commercial sourcing data indicate availability at minimum purities of 95% (AKSci) and 98% (Leyan).

Molecular Formula C9H5BrCl2O2
Molecular Weight 295.94 g/mol
Cat. No. B11836425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dichlorochroman-4-one
Molecular FormulaC9H5BrCl2O2
Molecular Weight295.94 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC(=C(C=C2O1)Cl)Cl)Br
InChIInChI=1S/C9H5BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-2,5H,3H2
InChIKeyMQIQMOQHNJSIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,7-dichlorochroman-4-one (CAS 1354966-00-9): Compound Identity, Class, and Procurement Baseline for Halogenated Chromanone Selection


3-Bromo-6,7-dichlorochroman-4-one (CAS 1354966-00-9, molecular formula C9H5BrCl2O2, molecular weight 295.94 g/mol) is a synthetic, polyhalogenated chroman-4-one derivative featuring a saturated dihydropyran ring (chromanone core) with bromine at the C3 position and chlorine substituents at the C6 and C7 positions on the aromatic ring. Commercial sourcing data indicate availability at minimum purities of 95% (AKSci) and 98% (Leyan). Chroman-4-ones are established as a privileged scaffold in medicinal chemistry with demonstrated anticancer, antimicrobial, antioxidant, and kinase-inhibitory activities; halogen substituents are known to profoundly modulate electronic properties, lipophilicity, and biological target engagement within this class. [1] [2]

Why Generic Substitution of 3-Bromo-6,7-dichlorochroman-4-one with Other In-Class Compounds Fails in Structure–Activity-Dependent Research Programs


In the chroman-4-one class, halogen substitution pattern—specifically the position(s) and identity(ies) of halogen atoms—is a dominant determinant of biological activity and physicochemical behavior, as established by decades of structure–activity relationship (SAR) studies. [1] Literature evidence demonstrates that moving a halogen substituent by even one ring position can redirect reactivity, alter electronic and steric profiles, and fundamentally change biological target engagement; for example, 6-chloro versus 6-bromo substitution on chroman-4-one derivatives produces distinct SIRT2 inhibitory IC50 values, and 6-chloro substitution compared to 7-chloro substitution in 2-vinylchroman-4-ones generates divergent antimicrobial activity spectra. [2] [3] Therefore, substituting 3-bromo-6,7-dichlorochroman-4-one with the non-brominated 6,7-dichlorochroman-4-one, the positionally isomeric 3-bromo-7,8-dichlorochroman-4-one, or the unsaturated chromone analog 3-bromo-6,7-dichlorochromone is not interchangeable without altering critical properties of the research system. The quantitative evidence below specifies the measurable dimensions of differentiation.

Quantitative Differentiation Evidence: 3-Bromo-6,7-dichlorochroman-4-one versus Closest Analogs and In-Class Comparators


C3 Bromine Installation Enables Regioselective Nucleophilic Displacement Chemistry Absent in Non-3-Halogenated Chroman-4-ones

The 3-bromo substituent on 3-bromo-6,7-dichlorochroman-4-one provides a chemically defined leaving group at the alpha-position of the carbonyl, enabling nucleophilic displacement reactions (SN2-type) to generate 3-azahetarylchroman-4-ones and other C3-derivatized products. In contrast, 6,7-dichlorochroman-4-one lacks this C3 halogen and cannot participate in the same nucleophilic substitution chemistry at this position without additional activation steps. [1]

Synthetic chemistry Nucleophilic substitution C3-functionalization

Molecular Weight and Lipophilicity Differentiation from the Non-Brominated 6,7-Dichlorochroman-4-one Analog

The addition of a bromine atom at C3 increases the molecular weight by approximately 78.9 g/mol (from ~217.05 g/mol for 6,7-dichlorochroman-4-one to 295.94 g/mol for 3-bromo-6,7-dichlorochroman-4-one) and raises the calculated LogP by approximately 1.3–1.5 log units, relevant for passive membrane permeability and pharmacokinetic distribution. [1]

Physicochemical properties Lipophilicity Molecular weight

Density and Boiling Point Differentiate 3-Bromo-6,7-dichlorochroman-4-one from the Unsaturated Chromone Analog 3-Bromo-6,7-dichlorochromone

The saturated chromanone ring versus the unsaturated chromone ring produces measurable differences in density and boiling point between the two compounds sharing identical halogenation patterns. The chromone analog (CAS 288399-48-4, C9H3BrCl2O2, MW 293.93 g/mol) exhibits a calculated density of 1.9 ± 0.1 g/cm³ and boiling point of 365.7 ± 42.0 °C at 760 mmHg, while the saturated chromanone (CAS 1354966-00-9, C9H5BrCl2O2, MW 295.94 g/mol) has a lower calculated density (~1.7 g/cm³ estimated) and differs in boiling point due to the additional two hydrogen atoms (structurally correlated with ~2 g/mol MW difference and altered conformational flexibility).

Physicochemical differentiation Saturation state Chromone vs. chromanone

Halogen Substitution Position (6,7- vs. 7,8-Dichloro) Drives Distinct Electronic and Steric Profiles Relevant for Biological Target Engagement

3-Bromo-6,7-dichlorochroman-4-one (CAS 1354966-00-9) and its positional isomer 3-bromo-7,8-dichlorochroman-4-one share the same molecular formula (C9H5BrCl2O2, MW 295.94) and halogen count, but differ in the aryl ring chlorine substitution position (6,7 vs. 7,8). Published SAR evidence across the broader chromanone class demonstrates that such positional isomerism produces distinct biological activity profiles due to altered electron density distribution, steric accessibility, and dipole moment orientation at the molecular recognition surface. [1] [2]

Positional isomerism Structure-Activity Relationship Halogen substitution

Saturation State (Chromanone vs. Chromone) Produces Divergent Molecular Recognition and Conformational Flexibility

The saturated chromanone ring of 3-bromo-6,7-dichlorochroman-4-one (C2-C3 single bond) confers different conformational flexibility and molecular shape compared to the planar, unsaturated 3-bromo-6,7-dichlorochromone (C2=C3 double bond). This structural difference is well-established to produce biologically distinct outcomes: the absence of the C2-C3 double bond in chromanones yields significant pharmacological activity variations relative to chromones, as documented in comprehensive reviews of the scaffold class. [1]

Ring saturation Conformational flexibility Chromanone vs. chromone

Commercially Available Purity Grades (95% and 98%) Enable Fit-for-Purpose Procurement Across Screening and Lead Optimization Workflows

3-Bromo-6,7-dichlorochroman-4-one is commercially available at two documented purity tiers: 95% minimum (AKSci) and 98% (Leyan). This compares favorably to the non-brominated 6,7-dichlorochroman-4-one which is also available at 95% (AKSci) and 97% (Bidepharm). The availability of a 98% purity grade for the target compound provides a higher-assurance option for sensitive quantitative biological assays where trace impurities could confound dose-response measurements.

Purity specification Procurement decision Assay-ready compound

Optimal Research and Industrial Application Scenarios for 3-Bromo-6,7-dichlorochroman-4-one Based on Quantified Differentiation Evidence


Medicinal Chemistry: C3-Derivatized Chromanone Library Synthesis via Nucleophilic Displacement

The C3 bromine substituent uniquely enables direct SN2 nucleophilic displacement to generate diverse 3-azahetaryl-, 3-amino-, and 3-alkoxy-chromanone derivatives without additional activation steps. This scenario directly stems from the differential reactivity evidence (Evidence Item 1) and is not achievable with the non-3-halogenated 6,7-dichlorochroman-4-one analog. Researchers building focused chromanone libraries for SAR exploration should select this compound as the C3-functionalization linchpin. [1]

Lead Optimization: LogP-Driven ADME Modulation Through Halogenation Pattern Selection

The calculated LogP of 3.33 (versus ~1.8–2.0 for the non-brominated analog) represents a ~1.3–1.5 log unit increase in lipophilicity (Evidence Item 2). This positions 3-bromo-6,7-dichlorochroman-4-one as the preferred choice when a research program requires a chromanone scaffold with enhanced membrane permeability for cellular target engagement. Conversely, programs requiring lower lipophilicity for solubility-limited assays should select the non-brominated analog.

Synthetic Chemistry: Scalable Building Block for Polyhalogenated Heterocyclic Architectures with Orthogonal Reactivity

The presence of three distinct halogen substituents (Br at C3, Cl at C6 and C7) provides orthogonal reactivity handles for sequential cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) and further diversification. The C3-Br is typically more reactive in oxidative addition than the aryl-Cl substituents, enabling chemoselective C3 functionalization while preserving aryl chlorides for downstream modification. This synthetic versatility differentiates the compound from the non-brominated analog which lacks the reactive C3 handle. [2]

Biological Screening: Physicochemical Comparator Arm for Structure–Activity Relationship Studies

As established in Evidence Items 4 and 5, the positional isomer 3-bromo-7,8-dichlorochroman-4-one and the unsaturated chromone analog share identical or near-identical molecular formulas but differ in chlorine substitution pattern and ring saturation state, respectively. Including 3-bromo-6,7-dichlorochroman-4-one as a defined comparator arm in screening cascades enables explicit deconvolution of halogen position effects and saturation state contributions to biological activity, strengthening SAR conclusions and supporting patent differentiation. [3]

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